

Introduction: The Versatile Scaffold of N,2,6-Trimethylcyclohexan-1-amine

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Compound of Interest

Compound Name: *N,2,6-trimethylcyclohexan-1-amine*

Cat. No.: B13208803

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The **N,2,6-trimethylcyclohexan-1-amine** structure represents a class of substituted cyclic amines characterized by a cyclohexane ring with methyl groups at the 2 and 6 positions and a primary or substituted amine at the 1 position. This specific arrangement imparts significant steric hindrance around the amine functionality, a feature that profoundly influences its reactivity and defines its utility across diverse industrial sectors. The bulky trimethyl-substituted ring makes these derivatives valuable as non-nucleophilic bases in organic synthesis, while the overall lipophilic and rigid structure serves as a key pharmacophore in drug discovery.

This guide provides a comprehensive overview of the primary applications of these derivatives, focusing on their established role in pharmaceutical development as central nervous system (CNS) agents, their potential in agrochemical synthesis, and their function in materials science and specialized organic chemistry. We will explore the scientific principles behind these applications and provide detailed protocols for their synthesis and evaluation.

Part 1: Pharmaceutical Applications as Uncompetitive NMDA Receptor Antagonists

The most significant and well-documented application of amino-alkyl-cyclohexane derivatives, including structures related to **N,2,6-trimethylcyclohexan-1-amine**, is in the development of therapeutics for CNS disorders.[1][2]

Scientific Background: A Modern Approach to Neuromodulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate receptor involved in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neuropathological conditions. While potent NMDA receptor antagonists have been developed, they often produce severe side effects.[3] A more promising therapeutic strategy involves uncompetitive antagonists with moderate affinity, strong voltage-dependency, and rapid blocking/unblocking kinetics.[2][3]

This kinetic profile allows the antagonist to preferentially block excessive, pathological receptor activation while having minimal impact on normal physiological function. The clinically successful drug memantine, used for neurodegenerative dementia, exemplifies the success of this approach.[1][3] Amino-alkyl-cyclohexane derivatives have emerged as a novel class of compounds that share these desirable pharmacological properties.[1][2][4] The bulky cyclohexane scaffold is instrumental in achieving the specific channel-blocking kinetics required for a favorable therapeutic index.[2]

Key Derivatives and Pharmacological Data

Several amino-alkyl-cyclohexane derivatives have been evaluated for their NMDA receptor antagonism. While data for the specific N,2,6-trimethyl derivative is not extensively published, the properties of structurally similar compounds provide a strong rationale for its investigation.

Compound Name/ID	Target Affinity (K _i , [³ H]-MK-801 binding)	Potency (IC ₅₀ vs. NMDA-induced currents)	Voltage Dependency (δ)	Reference
Neramexane (MRZ 2/579)	~1.87 μM (calculated)	1.29 μM	Strong	[1][4]
MRZ 2/759	1.18 μM	1.51 μM	0.86	[2]
MRZ 2/1010	2.59 μM	3.06 μM	0.96	[2]
MRZ 2/1013	3.64 μM	2.20 μM	0.89	[2]

Application Protocol: In Vitro Electrophysiological Characterization

This protocol outlines a standard whole-cell patch-clamp assay to determine the potency and kinetics of a novel **N,2,6-trimethylcyclohexan-1-amine** derivative as an NMDA receptor antagonist.

Objective: To measure the IC₅₀, voltage dependency, and blocking/unblocking kinetics of a test compound on NMDA-induced currents in cultured neurons.

Materials:

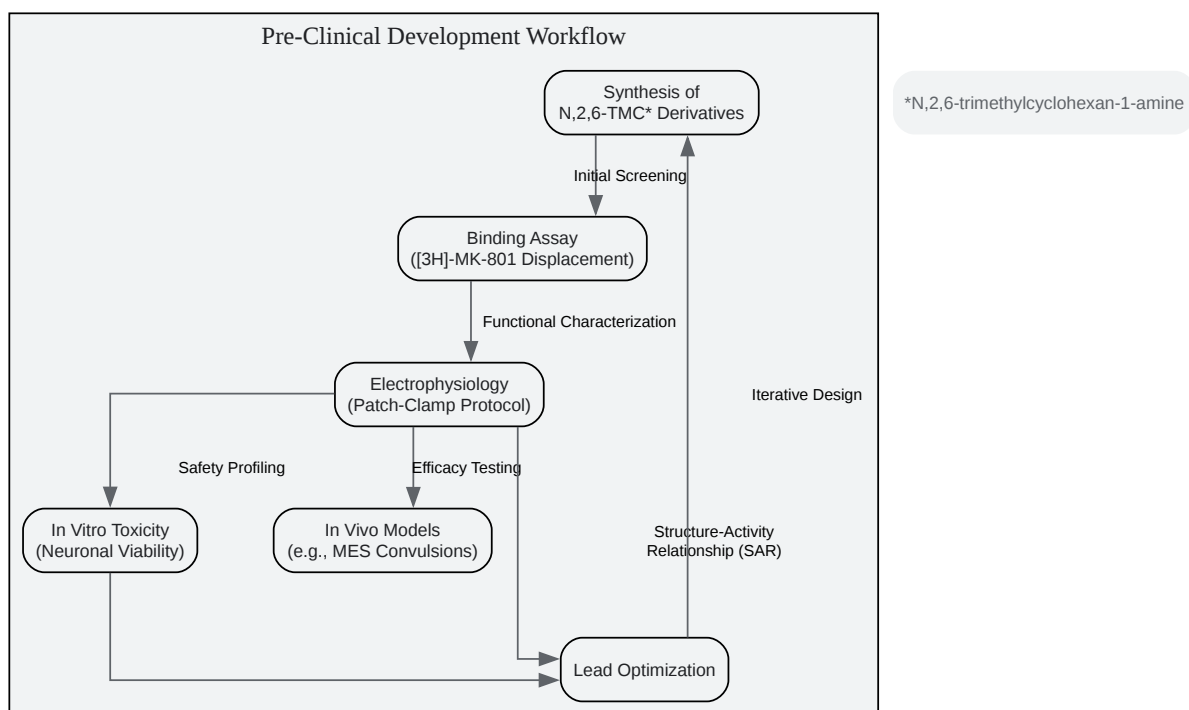
- Primary hippocampal neurons (rat or mouse)
- Neurobasal medium and supplements
- Patch-clamp rig with amplifier and data acquisition software
- Borosilicate glass capillaries for pipettes
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine (pH 7.4)
- Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH 7.2)

- NMDA and glycine stock solutions
- Test compound stock solution (e.g., in DMSO)

Methodology:

- Cell Culture: Plate primary hippocampal neurons on coated coverslips and culture for 10-14 days to allow for mature expression of NMDA receptors.
- Electrophysiology Setup:
 - Pull glass pipettes to a resistance of 3-5 M Ω .
 - Fill pipettes with internal solution.
 - Transfer a coverslip with cultured neurons to the recording chamber and perfuse with external solution.
- Whole-Cell Recording:
 - Establish a whole-cell patch-clamp configuration on a selected neuron.
 - Clamp the membrane potential at -70 mV. Causality: This negative potential is chosen to maximize the driving force for inward currents through the NMDA receptor and to establish a baseline for assessing voltage dependency.
- Eliciting NMDA Currents:
 - Perfuse the neuron with an external solution containing a saturating concentration of NMDA (e.g., 100 μ M) and co-agonist glycine (1 μ M) for a short duration (2-3 seconds) to evoke an inward current. Repeat until a stable baseline response is achieved.
- Compound Application and IC₅₀ Determination:
 - Apply the test compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30 μ M) along with the NMDA/glycine solution.
 - Measure the peak inward current at each concentration.

- Calculate the percentage of inhibition relative to the control response.
- Plot the concentration-response curve and fit with a Hill equation to determine the IC_{50} value.
- Assessing Voltage Dependency:
 - Measure the inhibitory effect of the compound (at its IC_{50}) at different holding potentials (e.g., -70, -40, 0, +40 mV).
 - Causality: A strongly voltage-dependent antagonist will show reduced efficacy at more depolarized potentials, as the positively charged channel is less likely to be blocked. This is a key feature for a well-tolerated therapeutic.[\[2\]](#)[\[4\]](#)
- Kinetic Analysis:
 - Use rapid perfusion techniques to measure the on-rate (k_{on}) and off-rate (k_{off}) of the channel block. This provides insight into how quickly the drug engages with and dissociates from the receptor, a critical factor for its therapeutic profile.[\[2\]](#)



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Caption: Pre-clinical workflow for NMDA antagonist development.

Part 2: Agrochemical & Specialty Chemical Applications

The structural motifs present in **N,2,6-trimethylcyclohexan-1-amine** derivatives are also relevant in the agrochemical sector and as intermediates for specialty chemicals.

Scientific Background

The cyclohexylamine moiety is a building block in certain herbicides and insecticides, where it contributes to the molecule's overall bioactivity.[5] Furthermore, related trimethyl-cyclohexenyl structures, such as those derived from α -ionone, are precursors for oxime ether pesticides.[6] [7] The interest in oxime ethers stems from their activity as insect growth regulators.[7] The synthesis of such compounds often begins with a corresponding ketone, making N,2,6-trimethylcyclohexanone a logical starting point for creating novel amine and oxime derivatives.

Application Protocol: Synthesis of a Model N,2,6-Trimethylcyclohexanone Oxime Derivative

This two-step protocol describes the synthesis of a model oxime from a ketone precursor, which can then be further modified into a potentially bioactive oxime ether.

Objective: To synthesize an oxime derivative as a precursor for agrochemical screening.

Materials:

- 2,6,6-Trimethylcyclohex-2-en-1-one (or a similar ketone precursor)
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate or another suitable base
- Ethanol
- Diethyl ether
- Standard laboratory glassware

Methodology:

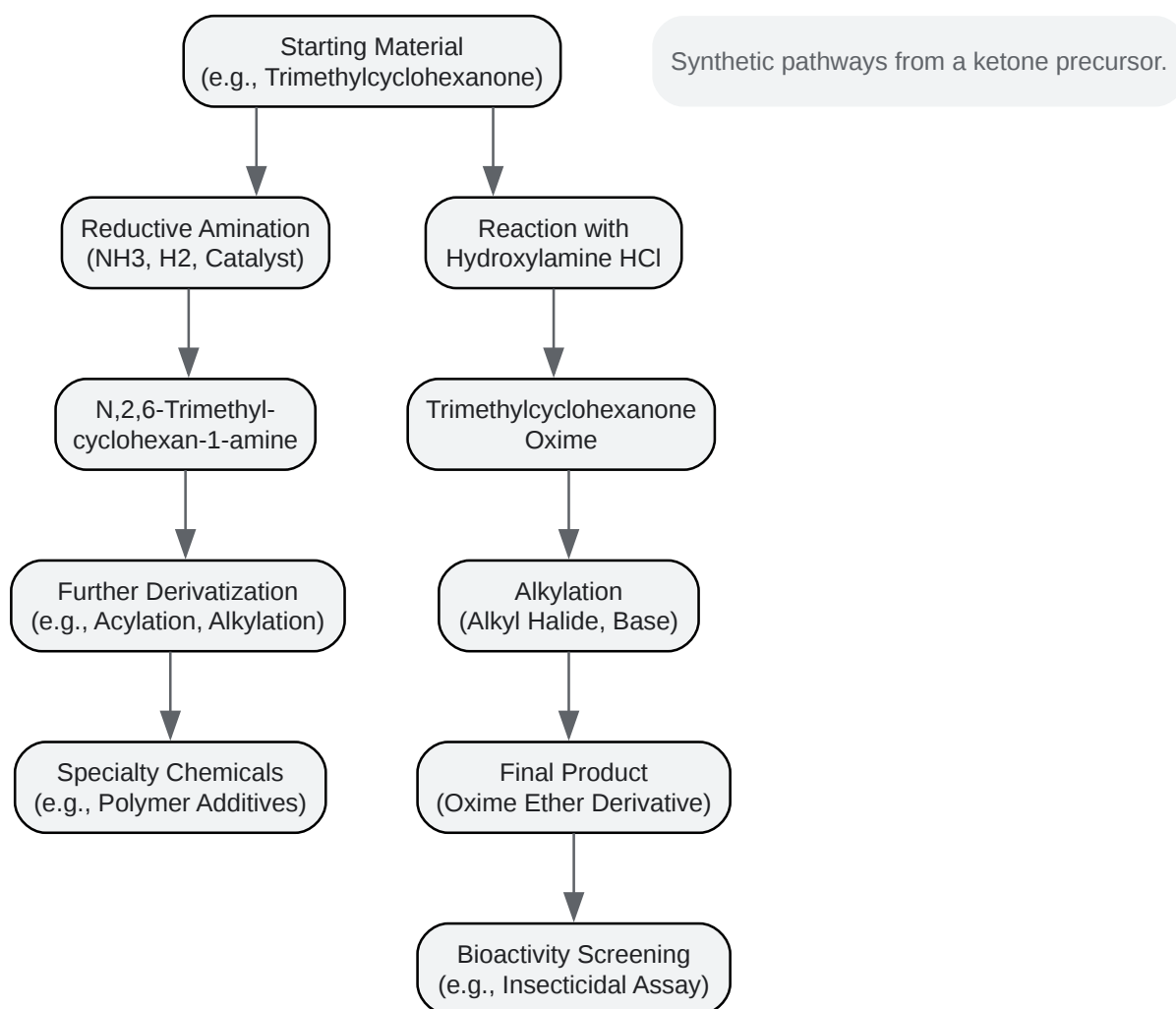
Step 1: Synthesis of 2,6,6-Trimethylcyclohex-2-en-1-one Oxime (Adapted from[6])

- Dissolve the starting ketone (e.g., α -ionone as a model, 1 equivalent) in dry ethanol in a round-bottom flask equipped with a magnetic stirrer.
- Add hydroxylamine hydrochloride (1.1 equivalents) to the stirred solution.

- Causality: Hydroxylamine is the nucleophile that attacks the carbonyl carbon. The reaction is typically performed under mildly acidic or basic conditions to facilitate the condensation and subsequent dehydration to form the C=N oxime bond.
- Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether (3x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime product.
- Purify the product via column chromatography if necessary. The product will likely be a mixture of E and Z isomers.[6]

Step 2: Alkylation to Form Oxime Ether (General Procedure)

- The synthesized oxime can be subsequently reacted with an appropriate alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base (e.g., sodium hydride) in an aprotic solvent like THF to furnish the final oxime ether. This step introduces further diversity for biological screening.



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Caption: Synthetic pathways from a ketone precursor.

Part 3: Applications in Organic Synthesis & Materials

The pronounced steric hindrance of **N,2,6-trimethylcyclohexan-1-amine** and its derivatives makes them valuable as non-nucleophilic bases in organic synthesis.

Scientific Background

In many organic reactions, such as the formation of enolates or elimination reactions (e.g., dehydrohalogenation), a base is required to remove a proton.[8] However, common amine

bases like triethylamine can also act as nucleophiles, leading to undesired side reactions. Sterically hindered amines, like those based on a tetramethylcyclohexyl or trimethylcyclohexyl scaffold, have a nitrogen lone pair that is sterically inaccessible for attacking an electrophilic carbon but remains available for abstracting a small proton.[8] This non-nucleophilic basicity is highly advantageous for improving the yield and selectivity of many transformations.[8] Additionally, the robust cyclic amine structure can be incorporated into polymers and resins to enhance their mechanical and chemical properties.[5]

Application Protocol: Dehydrohalogenation Using a Hindered Amine Base

Objective: To synthesize an alkene from an alkyl halide via an E2 elimination reaction, minimizing the competing S_N2 substitution side product.

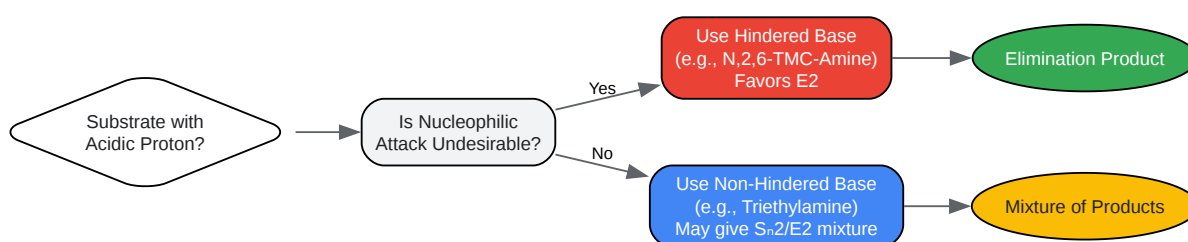
Materials:

- Alkyl halide substrate (e.g., 2-bromopropane)
- **N,2,6-trimethylcyclohexan-1-amine** derivative (as the base)
- High-boiling point, non-polar solvent (e.g., toluene)
- Apparatus for heating under reflux with a condenser

Methodology:

- In a round-bottom flask, dissolve the alkyl halide (1 equivalent) in the solvent.
- Add the **N,2,6-trimethylcyclohexan-1-amine** derivative (1.5-2.0 equivalents).
- **Causality:** An excess of the base is used to ensure complete reaction. The choice of this hindered amine is critical. A less hindered base would likely result in a significant amount of the S_N2 substitution product (an amine salt) instead of the desired alkene.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC or GC analysis.

- Upon completion, cool the reaction mixture to room temperature.
- The ammonium salt byproduct will precipitate and can be removed by filtration.
- Wash the filtrate with dilute acid (e.g., 1M HCl) to remove any remaining amine base, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The product can be further purified by distillation.



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Caption: Decision logic for selecting a hindered amine base.

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